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molecular formula C16H12ClNO2 B8565003 7-chloro-3-(4-methoxyphenyl)-1H-quinolin-2-one CAS No. 59412-09-8

7-chloro-3-(4-methoxyphenyl)-1H-quinolin-2-one

Cat. No. B8565003
M. Wt: 285.72 g/mol
InChI Key: KKOCSUFLBRWVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05614532

Procedure details

2-Amino-4-chlorobenzyl alcohol (4 g, 25.3 mol) and 4-methoxyphenyl acetic acid (14.0 g, 76.4 mmol) were reacted in a similar manner to that described in Example 19 to give 7-chloro-3-(4-methoxyphenyl)-2(1H)-quinolone; mp 256°-257° C. (ethyl acetate).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH2:4]O.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20](O)=[O:21])=[CH:15][CH:14]=1>>[Cl:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[C:19]([C:16]3[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=3)[C:20](=[O:21])[NH:1]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(CO)C=CC(=C1)Cl
Name
Quantity
14 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=C(C(NC2=C1)=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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